molecular formula C13H11FN2O2 B13415842 pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate CAS No. 4867-61-2

pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate

Cat. No.: B13415842
CAS No.: 4867-61-2
M. Wt: 246.24 g/mol
InChI Key: LOWXZIMNVQRJIQ-UHFFFAOYSA-N
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Description

pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate is a synthetic carbamate compound of interest in medicinal chemistry and chemical biology research. The carbamate functional group is a privileged scaffold in drug discovery and is known to confer favorable properties such as metabolic stability and the ability to permeate cell membranes . Carbamate-bearing molecules are widely investigated as irreversible inhibitors for serine hydrolases, a large class of enzymes that includes endocannabinoid hydrolases . The structure of this compound, which features a pyridinylmethyl group and a 4-fluorophenyl moiety, is analogous to that of other research compounds, such as the N-hydroxysuccinimidyl (NHS) carbamates, which have been developed as potent and selective activity-based probes for enzymes like monoacylglycerol lipase (MAGL) . The fluorophenyl group can influence the compound's electronic properties and binding interactions, making it a valuable building block for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard, a synthetic intermediate, or a potential pharmacophore in the development of enzyme inhibitors. It is supplied For Research Use Only. Not for human or diagnostic use.

Properties

CAS No.

4867-61-2

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate

InChI

InChI=1S/C13H11FN2O2/c14-11-1-3-12(4-2-11)16-13(17)18-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17)

InChI Key

LOWXZIMNVQRJIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC2=CC=NC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate typically involves the reaction of pyridin-4-ylmethanol with 4-fluorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate with analogous carbamates and related derivatives, highlighting variations in substituents, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Pharmacological Relevance Reference ID
This compound C₁₃H₁₂FN₂O₂ ~256.25 Pyridin-4-ylmethyl, 4-fluorophenyl Not reported Potential kinase inhibition (inferred)
Benzyl N-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ 228.25 Benzyl, pyridin-4-yl Not reported Crystallography studies
Methyl N-[4-(pyridin-4-ylmethyl)phenyl]carbamate C₁₄H₁₃N₂O₂ 241.27 Methyl, pyridin-4-ylmethyl Not reported Fragment library screening
tert-Butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate C₁₄H₁₅FN₂O₂S 294.35 tert-Butyl, thiazole, 4-fluorophenyl Not reported Intermediate in drug synthesis
Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate C₁₇H₁₉FN₃O₂ 316.35 Ethyl, 4-fluorophenylmethylamino Improved thermal stability Pharmaceutical formulations

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The 4-fluorophenyl group enhances thermal stability and influences solubility compared to non-fluorinated analogs (e.g., benzyl derivatives in ).
  • Pyridine vs.
  • Carbamate vs. Amide : Carbamates (O=C-O-) generally exhibit greater hydrolytic stability than amides (O=C-NR₂), as seen in kinase inhibitor designs ().

Pharmacological Relevance

  • Kinase Inhibition : The vicinal 4-fluorophenyl/pyridin-4-yl pharmacophore is critical in p38 MAP kinase inhibitors (). Similar carbamates may exhibit comparable mechanisms.
  • Controlled Substance Analogs : Derivatives like para-fluoro furanyl fentanyl (–13) highlight the importance of fluorophenyl groups in modulating receptor affinity, though carbamates are less common in opioids.

Key Research Findings

Thermal Stability: Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate () demonstrates enhanced stability over non-fluorinated analogs, suggesting similar benefits for the target compound.

Biological Activity : Pyridin-4-ylmethyl groups in carbamates are associated with kinase inhibition (), though specific data for the target compound requires further study.

Spectral Data : ESI-MS (e.g., m/z 339.9 [M+H]⁺ in ) and ¹H NMR (δ ~4.5–5.0 ppm for pyridin-4-ylmethyl protons) are critical for characterization.

Biological Activity

Pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring, a fluorinated phenyl group, and a carbamate functional group. The presence of the fluorine atom can enhance lipophilicity and biological activity by influencing molecular interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as a probe to study enzyme-substrate interactions and protein-ligand binding, facilitating modulation of enzymatic pathways and cellular signaling processes . The fluorobenzyl and pyridinyl groups are critical for binding affinity, leading to either inhibition or activation of target proteins.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in critical metabolic pathways. For instance, it has been shown to affect G protein-coupled receptors (GPCRs), which play a significant role in cardiovascular health .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It demonstrated effective inhibition against specific bacterial strains, suggesting its utility in developing new antibiotics .

Insecticidal Activity

In agricultural applications, derivatives of this compound have been synthesized to exhibit insecticidal properties. These compounds showed significant lethality against pests such as Plutella xylostella, indicating their potential use in crop protection .

Case Studies

  • Inhibition of Aedes aegypti Kir Channels : A study reported the synthesis of novel inhibitors based on the pyridin-4-ylmethyl scaffold that effectively targeted Kir channels in Aedes aegypti mosquitoes, demonstrating enhanced potency compared to previous scaffolds. The inhibitors disrupted excretory functions in mosquito larvae, showcasing their potential for vector control in diseases like Zika and dengue .
  • G Protein-Coupled Receptor Modulation : Another investigation focused on the compound's ability to modulate β-adrenergic receptors (βARs), which are crucial in heart failure management. The study revealed that modifications to the amide linker significantly improved binding affinity and selectivity towards GRK2 and GRK5 kinases, with some derivatives showing up to 100-fold greater potency than existing drugs like paroxetine .

Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionModulates GPCRs; affects metabolic pathways
Antimicrobial ActivityEffective against specific bacterial strains
Insecticidal ActivityHigh lethality against Plutella xylostella

Q & A

Q. What are the standard synthetic routes for pyridin-4-ylmethyl N-(4-fluorophenyl)carbamate?

  • Methodological Answer : The synthesis typically involves a two-step process:

Formation of the pyridine intermediate : A pyridine derivative is synthesized via cyclization or substitution reactions. For example, halogenated pyridine precursors may undergo nucleophilic aromatic substitution with fluorophenyl groups.

Carbamate linkage : Reacting the pyridine intermediate with 4-fluorophenyl isocyanate or a chloroformate derivative (e.g., 4-fluorophenyl chloroformate) in the presence of a base like triethylamine. The reaction is carried out in anhydrous dichloromethane or THF under inert conditions (argon/nitrogen) to prevent hydrolysis .

  • Key Analytical Validation : Post-synthesis, purity is confirmed via HPLC (>95%), and structural integrity is verified using 1H^1H- and 13C^{13}C-NMR to identify carbamate carbonyl peaks (~155–160 ppm) and aromatic protons .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 7.0–8.5 ppm for pyridine and fluorophenyl groups) and methylene protons (δ ~4.5–5.0 ppm for the pyridin-4-ylmethyl group). 19F^{19}F-NMR confirms the presence of the fluorine atom (δ ~-110 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+^+) validates molecular formula consistency .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and dihedral angles (e.g., partial double-bond character of the carbamate N–C bond at ~1.38 Å) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .
  • Binding Studies : Surface plasmon resonance (SPR) quantifies affinity to target proteins (e.g., kinases) with dissociation constants (KD_D) .

Advanced Research Questions

Q. How can crystallography software (e.g., SHELXL) resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :
  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data is collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement in SHELXL :
  • Use the L.S. command for least-squares refinement to optimize atomic coordinates and displacement parameters.
  • Apply TWIN and BASF commands for twinned crystals, common in carbamate derivatives due to flexible substituents .
  • Validation : Check Rint_\text{int} (<5%) and Rfree_\text{free} (<0.25). The carbamate plane should show near-perpendicular dihedral angles (~85–90°) with aromatic rings, as seen in tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate analogs .

Q. How to address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks :

Standardize assay protocols (e.g., cell passage number, serum concentration).

Verify compound purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection) .

  • SAR Analysis : Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) to isolate bioactivity contributors. For example, tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate showed enhanced anticancer activity compared to non-fluorinated analogs .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare IC50_{50} values against structural analogs .

Q. What strategies optimize the compound’s bioactivity through structural modification?

  • Methodological Answer :
  • Functional Group Substitution :
  • Replace the pyridin-4-ylmethyl group with pyrazolo[3,4-b]pyridine to enhance kinase inhibition (e.g., N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide) .
  • Introduce sulfonyl groups (e.g., methyl sulfonylphenyl carbamate) to improve solubility and binding to hydrophobic enzyme pockets .
  • Pro-drug Design : Mask the carbamate group with enzymatically cleavable esters (e.g., tert-butyl esters) for targeted release in cancer microenvironments .

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